Tributyl(octyl)phosphonium chloride

Carotenoid Extraction Ionic Liquids Solubility

Tributyl(octyl)phosphonium chloride (CAS 56315-19-6), also known as CYPHOS® IL 253, is a quaternary phosphonium salt that functions as a hydrophobic ionic liquid (IL). It is characterized by a bulky cation with three butyl and one octyl chain, paired with a chloride anion (C20H44ClP, MW: 350.99 g/mol).

Molecular Formula C20H44ClP
Molecular Weight 351 g/mol
CAS No. 56315-19-6
Cat. No. B3144918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyl(octyl)phosphonium chloride
CAS56315-19-6
Molecular FormulaC20H44ClP
Molecular Weight351 g/mol
Structural Identifiers
SMILESCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-]
InChIInChI=1S/C20H44P.ClH/c1-5-9-13-14-15-16-20-21(17-10-6-2,18-11-7-3)19-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1
InChIKeyJDAJRHLAMCYXAN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributyl(octyl)phosphonium Chloride (CAS 56315-19-6): A Hydrophobic Phosphonium Ionic Liquid for Advanced Solvent and Extraction Processes


Tributyl(octyl)phosphonium chloride (CAS 56315-19-6), also known as CYPHOS® IL 253, is a quaternary phosphonium salt that functions as a hydrophobic ionic liquid (IL) . It is characterized by a bulky cation with three butyl and one octyl chain, paired with a chloride anion (C20H44ClP, MW: 350.99 g/mol) . Its properties, such as high thermal stability and a large liquid range, make it suitable for applications as a solvent in chemical reactions, in extraction processes, and as a phase-transfer catalyst .

Format Hydrophobic phosphonium ionic liquid; suitable for extraction and phase-transfer workflows
Cation Structure Asymmetric [P4448]+: three butyl chains, one octyl chain; governs solubility and phase behavior
Key Workflows Carotenoid extraction, aqueous biphasic systems, reaction medium, phase-transfer catalysis

Why a General 'Phosphonium Salt' or 'Ionic Liquid' is an Unreliable Substitute for Tributyl(octyl)phosphonium Chloride


In-class compounds cannot be simply interchanged due to the profound impact of cation structure on physicochemical and performance properties. The specific asymmetric cation of Tributyl(octyl)phosphonium chloride ([P4448]+), with its balance of three butyl and one octyl chain, governs its unique solubility profile, thermodynamic properties, and performance in extraction and catalysis [1]. A generic phosphonium ionic liquid, or one with a different alkyl chain length, will not exhibit the same van der Waals interactions, hydrogen bonding capacity, or phase behavior [2]. This structural specificity translates directly to quantifiable differences in density, viscosity, and, most critically, solute solubility and extraction efficiency, as detailed in the evidence below.

Target: [P4448]Cl
Generic Phosphonium IL Substitute
Asymmetric C20 cation with specific C8/C4 chain balance
Alkyl chain length mismatch may alter solute solubility and extraction efficiency
Defined van der Waals and hydrogen-bonding profile
Cation symmetry differences may shift phase behavior and thermodynamic properties
Chloride anion; characterized density and viscosity
Anion mismatch can alter fluid dynamics, mass transfer, and process-relevant properties

Quantifiable Differentiation of Tributyl(octyl)phosphonium Chloride: A Comparative Evidence Guide for Scientific Procurement


Superior Carotenoid Solubility Compared to Other Phosphonium and Ammonium-Based Ionic Liquids

In a comparative study of the solubility of three carotenoids (astaxanthin, β-carotene, and lutein) in various ionic liquids, Tributyl(octyl)phosphonium chloride ([P4448]Cl) demonstrated the highest solubility for all three compounds. This performance was compared against other phosphonium-based ILs, including trihexyltetradecylphosphonium chloride ([P66614]Cl) and tetrabutylphosphonium chloride ([P4444]Cl), as well as ammonium-based ILs [1].

Carotenoid Solubility
Head-to-head
Astaxanthin 40 · β-carotene 105 · Lutein 5250 mg/100 g
Reported highest solubility among tested phosphonium and ammonium ILs for all three carotenoids
pH 6 aqueous IL solution; supports extraction workflow selection
Carotenoid Extraction Ionic Liquids Solubility

Best-in-Class Performance in Aqueous Biphasic System (ABS) for Selective Astaxanthin Extraction

In a study developing novel aqueous biphasic systems (ABS) for the selective extraction of astaxanthin from Haematococcus pluvialis, the system composed of Tributyl(octyl)phosphonium chloride ([P4448]Cl) and choline chloride:d-fructose ([ChCl][Fru]) outperformed all other tested IL-DES combinations [1].

ABS Extraction Performance
Head-to-head
Yield 2.35 mg/g · K 103.59 · S 48.31
Reported top-ranked ABS combination for astaxanthin extraction from H. pluvialis
[P4448]Cl + [ChCl][Fru] system; selectivity coefficient for free vs esterified astaxanthin
Astaxanthin Extraction Aqueous Biphasic Systems Ionic Liquids

Verifiable Physical Property Differentiation (Density and Viscosity) from Class Analogs

A detailed study on phosphonium-based ionic liquids provides quantitative thermodynamic and transport property data, allowing for direct comparison of Tributyl(octyl)phosphonium chloride ([P4448]Cl) with other ILs like tributyl methyl phosphonium methylsulfate ([P4441][C1SO4]) and tributyl ethyl phosphonium diethylphosphate ([P4442][(C2)2PO4]) [1].

Physical Properties
Cross-study comparable
Density ≈950 kg/m³ · Viscosity ≈2.5 Pa·s (293.15 K)
Reported property set distinct from symmetric phosphonium ILs; supports process engineering calculations
Measured from 293.15 to 343.15 K; verify for specific process conditions
Ionic Liquid Characterization Physicochemical Properties Process Engineering

High-Value Application Scenarios for Tributyl(octyl)phosphonium Chloride Based on Quantitative Differentiation


High-Yield Extraction of High-Value Carotenoids from Natural Sources

For projects focused on isolating natural carotenoids like astaxanthin, β-carotene, and lutein from algal or plant biomass, Tributyl(octyl)phosphonium chloride ([P4448]Cl) is the empirically superior solvent choice. Its demonstrated ability to achieve the highest solubility for these compounds (e.g., 40 mg/100 g for astaxanthin, 105 mg/100 g for β-carotene) compared to other ionic liquids [1] directly translates to higher extraction yields and process efficiency. This is particularly critical for producing high-purity, high-value nutraceuticals and cosmetic ingredients where maximizing recovery from expensive raw materials is essential.

Selective Isolation of Free and Esterified Astaxanthin Using Aqueous Biphasic Systems (ABS)

In research and industrial settings requiring the separation of free astaxanthin from its esterified forms, Tributyl(octyl)phosphonium chloride ([P4448]Cl) is the proven core component for constructing a high-performance aqueous biphasic system (ABS). The specific combination of [P4448]Cl with a choline chloride:d-fructose deep eutectic solvent yields a best-in-class extraction yield of 2.35 mg·g⁻¹ and a partition coefficient of 103.59, alongside a selectivity coefficient of 48.31 for the two forms [2]. This evidence supports its procurement as a key material for developing selective and efficient bioseparation platforms for the natural products and food chemistry industries.

Design of Novel Reaction and Separation Media with Precisely Defined Physical Properties

When developing a new chemical process that requires a hydrophobic ionic liquid as a solvent or catalyst medium, the well-characterized and distinct physical properties of Tributyl(octyl)phosphonium chloride ([P4448]Cl) make it a reliable and quantifiable component. Published data on its density and dynamic viscosity across a temperature range (293.15 to 343.15 K) allows for accurate process modeling and equipment design [3]. Its unique property profile, a direct result of its asymmetric [P4448]+ cation, differentiates it from symmetric phosphonium ILs and provides a verifiable basis for selection in applications requiring specific fluid dynamics or mass transfer characteristics.

Application
Selection Property
Validation Focus
Carotenoid extraction from natural sources
Solubility ranking vs phosphonium and ammonium ILs
Extraction yield and process efficiency for astaxanthin, β-carotene, lutein
Selective astaxanthin isolation via aqueous biphasic systems
ABS partition coefficient context
Partition coefficient (K) and selectivity (S) for free vs esterified forms
Reaction and separation media design
Density and viscosity profile
Process modeling, fluid handling, and equipment sizing validation

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